
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoelectric Conversion Efficiency in Solar Cells
Research has explored the application of carboxylated cyanine dyes, which share structural similarities with (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. A notable increase in power conversion efficiency was observed, indicating the potential of such compounds to improve solar cell performance through co-sensitization techniques (Wu et al., 2009).
Synthesis and Antibacterial Activity
Another study focused on the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, including reactions with urea, showcasing antimicrobial activities of selected derivatives. This implies the broader chemical utility of urea derivatives in creating compounds with potential antibacterial properties (Elkholy & Morsy, 2006).
Antimicrobial Copper(II) Complexes
Research into copper(II) salicylideneglycinate complexes, where urea plays a role in the formation of these complexes, has demonstrated antimicrobial effects against various bacteria, yeasts, and fungi. This suggests a potential application of urea derivatives in the development of antimicrobial agents (Valent et al., 2002).
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as strong antioxidant capacities. This highlights the potential of urea derivatives in therapeutic applications, particularly in treating conditions associated with oxidative stress and enzyme inhibition (Kurt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dimethylaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dimethylaniline", "Urea", "Catalyst" ], "Reaction": [ "Step 1: To a round bottom flask, add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dimethylaniline in equimolar amounts.", "Step 2: Add a suitable catalyst to the reaction mixture and reflux the mixture for several hours.", "Step 3: After completion of the reaction, cool the mixture and add urea to the reaction mixture.", "Step 4: Reflux the reaction mixture for several hours until the desired product is obtained.", "Step 5: Isolate the product by filtration and wash it with a suitable solvent." ] } | |
Numéro CAS |
899972-98-6 |
Formule moléculaire |
C21H24N4O2 |
Poids moléculaire |
364.449 |
Nom IUPAC |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)12-25-19(17-7-5-6-8-18(17)23-21(25)27)24-20(26)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
Clé InChI |
RVHCCWDDSSQBEA-LYBHJNIJSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



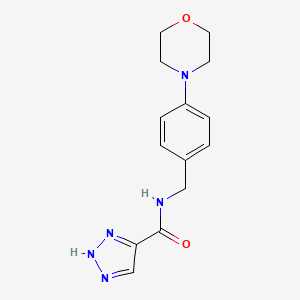

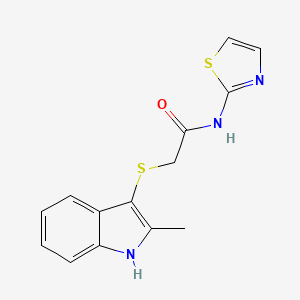
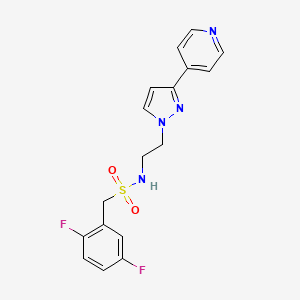
![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)
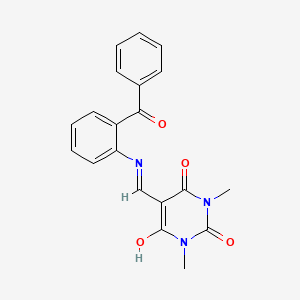
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)
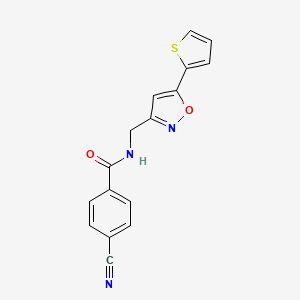
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
